2-chloro-N-(2-iodophenyl)propanamide
Overview
Description
“2-chloro-N-(2-iodophenyl)propanamide” is a chemical compound with the CAS Number: 1040036-04-1 . It has a molecular weight of 309.53 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClINO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Organic Nonlinear Material Synthesis
N-(2-Chlorophenyl)-(1-Propanamide) has been synthesized and characterized for its potential in organic electro-optic and non-linear optical materials. The material was synthesized using standard methods, purified, and formed into single crystals via slow evaporation techniques. The grown crystals showed transparency and optimal dimensions. Their characteristics were analyzed through various techniques, including UV-Vis, IR, NMR, powder XRD, and SHG measurements using ND:YAG laser, highlighting its promise in the field of optics (Prabhu et al., 2000).
Quantum Chemical Analysis and Medicinal Potential
Molecular Docking and Quantum Analysis
Extensive quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide has been performed using DFT/B3LYP and 6-311G(d,p) basis set. The analysis included vibrational analysis, electronic property assessment through HOMO and LUMO calculations, and MESP plot. Additionally, molecular docking with 6LU7 protein suggested potential medicinal applications for COVID-19, showcasing the compound's versatility in both quantum chemical analysis and pharmaceutical applications (Pandey et al., 2020).
Solubility and Crystallization Studies
Solubility and Crystallization Characteristics
Research on 2-chloro-N-(4-methylphenyl)propanamide (S1) has demonstrated its solubility in various binary solvent mixtures over a range of temperatures. The polythermal method was employed, and the solubility was found to increase with temperature. Models like the Apelblat and λh model equations were used to correlate and predict the solubility data, providing valuable information for the compound's processing in pharmaceutical and chemical industries (Pascual et al., 2017).
Medicinal Chemistry and Therapeutic Applications
Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities. Specifically, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide demonstrated significant inhibitory activity on murine splenocytes proliferation assay in vitro and mice delayed-type hypersensitivity (DTH) assay in vivo, indicating potential therapeutic applications in immune-related conditions (Giraud et al., 2010).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Properties
IUPAC Name |
2-chloro-N-(2-iodophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNRMJFVJRIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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